N-Butyl-N-methylpiperidine-4-carboxamide
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Overview
Description
N-Butyl-N-methylpiperidine-4-carboxamide is a chemical compound with the molecular formula C11H22N2O. It is a piperidine derivative and is often used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-methylpiperidine-4-carboxamide typically involves the reaction of piperidine derivatives with butyl and methyl groups under controlled conditions. The specific synthetic routes and reaction conditions can vary, but generally, the process involves:
Starting Materials: Piperidine, butyl chloride, and methylamine.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process includes:
Batch or Continuous Reactors: Depending on the scale, either batch or continuous reactors are used.
Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-methylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the butyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and substituted piperidine derivatives .
Scientific Research Applications
N-Butyl-N-methylpiperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-Butyl-N-methylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect protein interactions and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
N-Butylpiperidine-4-carboxamide: Similar structure but lacks the methyl group.
N-Methylpiperidine-4-carboxamide: Similar structure but lacks the butyl group.
Piperidine-4-carboxamide: The parent compound without butyl and methyl substitutions.
Uniqueness
N-Butyl-N-methylpiperidine-4-carboxamide is unique due to its dual substitution with both butyl and methyl groups, which imparts specific chemical and biological properties. This dual substitution enhances its reactivity and interaction with molecular targets, making it a valuable compound in research .
Properties
Molecular Formula |
C11H22N2O |
---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
N-butyl-N-methylpiperidine-4-carboxamide |
InChI |
InChI=1S/C11H22N2O/c1-3-4-9-13(2)11(14)10-5-7-12-8-6-10/h10,12H,3-9H2,1-2H3 |
InChI Key |
YWDIUQYPFNPADD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C(=O)C1CCNCC1 |
Origin of Product |
United States |
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